Cas no 5467-64-1 (Acetamide,N-[2-(acetyloxy)phenyl]-)

Acetamide, N-[2-(acetyloxy)phenyl]- is a specialized organic compound featuring both acetamide and acetyloxy functional groups attached to a phenyl ring. This structure imparts unique reactivity and solubility properties, making it valuable in synthetic organic chemistry and pharmaceutical intermediates. The acetyloxy group enhances its utility as a protecting group or precursor in esterification reactions, while the acetamide moiety contributes to its stability and compatibility with polar solvents. Its well-defined molecular architecture allows for precise modifications in drug design and agrochemical applications. The compound is typically characterized by high purity and consistent performance in controlled reactions, ensuring reliability in research and industrial processes.
Acetamide,N-[2-(acetyloxy)phenyl]- structure
5467-64-1 structure
Product name:Acetamide,N-[2-(acetyloxy)phenyl]-
CAS No:5467-64-1
MF:C10H11NO3
MW:193.199242830276
CID:381917
PubChem ID:230540

Acetamide,N-[2-(acetyloxy)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-[2-(acetyloxy)phenyl]-
    • (2-acetamidophenyl) acetate
    • 2-AMINOPHENOL-N,O-DIACETATE
    • 1-acetoxy-2-acetylamino-benzene
    • 1-Acetoxy-2-acetylamino-benzol
    • 2-acetamidophenyl acetate
    • 2-Acetoxyacetanilide
    • DTXSID70282351
    • NSC 25534
    • NSC-25534
    • N-[2-(Acetyloxy)phenyl]acetamide
    • SCHEMBL8886874
    • AKOS002384384
    • N,O-Diacetyl-o-aminophenol
    • NSC25534
    • 5467-64-1
    • Inchi: InChI=1S/C10H11NO3/c1-7(12)11-9-5-3-4-6-10(9)14-8(2)13/h3-6H,1-2H3,(H,11,12)
    • InChI Key: UGTVVIHMAMPKJT-UHFFFAOYSA-N
    • SMILES: CC(=O)NC1=CC=CC=C1OC(=O)C

Computed Properties

  • Exact Mass: 193.07400
  • Monoisotopic Mass: 193.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 55.4A^2

Experimental Properties

  • Density: 1.206
  • Boiling Point: 369.2°C at 760 mmHg
  • Flash Point: 177.1°C
  • Refractive Index: 1.561
  • PSA: 55.40000
  • LogP: 1.64330

Acetamide,N-[2-(acetyloxy)phenyl]- Security Information

Acetamide,N-[2-(acetyloxy)phenyl]- Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Acetamide,N-[2-(acetyloxy)phenyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AG21742-5g
2-AMINOPHENOL-N,O-DIACETATE
5467-64-1 99%
5g
$760.00 2024-04-19
A2B Chem LLC
AG21742-1g
2-AMINOPHENOL-N,O-DIACETATE
5467-64-1 99%
1g
$180.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1645474-5g
2-Acetamidophenyl acetate
5467-64-1 98%
5g
¥8752.00 2024-05-09
1PlusChem
1P00DCCU-1g
2-AMINOPHENOL-N,O-DIACETATE
5467-64-1 99%
1g
$227.00 2025-02-26
1PlusChem
1P00DCCU-250mg
2-AMINOPHENOL-N,O-DIACETATE
5467-64-1 99%
250mg
$125.00 2025-02-26
A2B Chem LLC
AG21742-250mg
2-AMINOPHENOL-N,O-DIACETATE
5467-64-1 99%
250mg
$90.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1645474-250mg
2-Acetamidophenyl acetate
5467-64-1 98%
250mg
¥1302.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1645474-1g
2-Acetamidophenyl acetate
5467-64-1 98%
1g
¥2420.00 2024-05-09
1PlusChem
1P00DCCU-5g
2-AMINOPHENOL-N,O-DIACETATE
5467-64-1 99%
5g
$900.00 2025-02-26

Acetamide,N-[2-(acetyloxy)phenyl]- Related Literature

Additional information on Acetamide,N-[2-(acetyloxy)phenyl]-

Comprehensive Overview of Acetamide, N-[2-(acetyloxy)phenyl]- (CAS No. 5467-64-1)

Acetamide, N-[2-(acetyloxy)phenyl]- (CAS No. 5467-64-1) is a specialized organic compound with a unique molecular structure that combines an acetamide moiety with a phenyl ring modified by an acetyloxy group. This compound has garnered significant attention in pharmaceutical and chemical research due to its potential applications in drug synthesis and material science. Researchers often search for "Acetamide derivatives" or "N-substituted acetamides" to explore its reactivity and utility in modern chemistry.

The compound's structure features a phenylacetamide backbone, which is a common scaffold in medicinal chemistry. Its acetyloxy substitution at the ortho position introduces steric and electronic effects that influence its chemical behavior. Recent studies highlight its role as an intermediate in the synthesis of bioactive molecules, particularly those targeting inflammation and metabolic disorders. Keywords like "ortho-substituted phenylacetamides" and "acetyloxy phenyl derivatives" are frequently used in academic literature to describe its properties.

In the context of green chemistry, Acetamide, N-[2-(acetyloxy)phenyl]- has been investigated for its compatibility with sustainable synthesis methods. With growing interest in "eco-friendly chemical processes" and "biodegradable intermediates," this compound's potential for low-toxicity applications aligns with current industry trends. Its stability under mild conditions makes it a candidate for catalytic transformations, a topic often queried as "catalysis with acetamide derivatives."

Analytical characterization of CAS No. 5467-64-1 typically involves techniques such as NMR spectroscopy, HPLC, and mass spectrometry. Researchers searching for "spectral data of N-acetylated phenylacetamides" or "HPLC methods for acetamide analysis" will find this compound's well-documented profiles valuable. Its melting point, solubility in organic solvents, and crystalline properties are also frequently cited in material science discussions.

The compound's safety profile and handling precautions are often queried under terms like "acetamide derivative safety" and "phenylacetamide storage conditions." While not classified as hazardous under standard protocols, proper laboratory practices are recommended. Its thermal stability data is particularly relevant for industrial applications, where "high-temperature stability of aromatic acetamides" is a common research focus.

In pharmaceutical contexts, the metabolic fate of N-[2-(acetyloxy)phenyl]acetamide has been studied in relation to prodrug design. Searches for "acetyloxy as a prodrug moiety" or "phenylacetamide bioavailability" often reference this compound's unique hydrolysis characteristics. Recent patents have explored its derivatives for targeted drug delivery systems, aligning with the trending topic of "precision medicine intermediates."

From a commercial perspective, CAS No. 5467-64-1 is available through specialty chemical suppliers, with purity grades ranging from 95% to 99%. Procurement-related searches such as "high-purity N-acetyl phenylacetamide" or "bulk acetamide derivatives" reflect market demand. Its pricing trends and global availability are monitored by industry analysts tracking the "fine chemicals market" sector.

Future research directions for this compound may explore its potential in polymer chemistry, where queries like "acetamide-based monomers" and "aromatic polyamides" indicate growing interest. Its electron-rich aromatic system makes it a candidate for advanced materials development, particularly in conductive or photoactive applications—a hot topic in "organic electronic materials" research.

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